Tetrabromophenol blue

Dye-Sensitized Solar Cells Photovoltaics Organic Sensitizers

Researchers requiring sulfonephthalein indicators for acidic-range applications cannot substitute Tetrabromophenol Blue with generic alternatives-its octabrominated structure uniquely shifts the transition interval to pH 3.0-4.6, directly impacting endpoint detection and sensor response. This compound delivers validated performance: • Colorimetric sensing: 0.012 pH unit precision at pH 2.196 in OrMoSil/PVDF matrices. • DSSC research: Jsc 0.09 mA/cm², Voc 0.39 V under standard conditions. • Protein error assays: well-characterized sequential pale green-to-blue shift with increasing urinary protein concentration. Available in technical (≥75% dye) and high-purity (≥95% HPLC) grades with full traceability documentation.

Molecular Formula C19H6Br8O5S
Molecular Weight 985.5 g/mol
CAS No. 4430-25-5
Cat. No. B1205227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromophenol blue
CAS4430-25-5
SynonymsBlue, Bromophenol
Blue, Bromphenol
Blue, Tetrabromophenol
Bromophenol Blue
Bromphenol Blue
Tetrabromophenol Blue
Molecular FormulaC19H6Br8O5S
Molecular Weight985.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br
InChIInChI=1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H
InChIKeyQPMIVFWZGPTDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromophenol Blue Overview


Tetrabromophenol Blue (TBPB, CAS 4430-25-5) is an octabrominated sulfonephthalein acid-base indicator with the molecular formula C₁₉H₆Br₈O₅S and a molecular weight of 985.55 g/mol . Commercially available as the free acid or sodium salt, TBPB exhibits a transition interval of pH 3.0 (yellow-green) to 4.6 (blue) and a melting point of approximately 204 °C (decomposition) [1]. TBPB belongs to the triphenylmethane dye family and is structurally classified as a sulfonephthalein derivative, a class that includes widely used indicators such as bromophenol blue and bromothymol blue .

1
Acidic-range indicator: transition interval pH 3.0–4.6 supports endpoint detection in strongly acidic titrations and sensor films.
2
Octabrominated scaffold: eight bromine atoms shift spectral properties and protein-binding behavior relative to lower-brominated sulfonephthaleins.
3
Multi-grade availability: high-purity (≥95% HPLC) and technical grade offer procurement flexibility for analytical versus routine use.

Tetrabromophenol Blue vs. Generic Indicators


Sulfonephthalein indicators are not interchangeable despite their shared core structural scaffold. The degree and position of halogen substitution fundamentally alter the electron density distribution, tautomeric equilibrium, and consequently the pH transition interval, spectral characteristics (λmax and molar extinction coefficient), and protein-binding affinity . Tetrabromophenol Blue contains eight bromine atoms (octabrominated), whereas bromophenol blue contains four and bromothymol blue contains two bromine substituents. This differential bromination shifts TBPB's transition interval to a more acidic range (pH 3.0–4.6) compared to bromophenol blue (pH 3.0–4.6, but with different spectral properties) and bromothymol blue (pH 6.0–7.6), directly impacting endpoint detection accuracy in titrations and colorimetric sensor response [1]. In protein error indicator applications, bromination density modulates the dye's pK shift in the presence of proteins, making generic substitution scientifically invalid without revalidation of the entire assay system [2].

Bromination shift
Compared with bromophenol blue or bromothymol blue, the higher bromine count shifts pK and spectral response, which may alter endpoint detection in validated methods.
Protein-error drift
Bromination density modulates the dye's pK shift in the presence of proteins. Generic sulfonephthalein substitution requires revalidation of the entire assay system.
Class-level impurity
Some triphenylmethane dyes carry mutagenic impurities. Lot-specific purity grade and documented non-genotoxicity data may not transfer to uncharacterized alternatives.

Tetrabromophenol Blue: Evidence Comparison


DSSC Photoelectric Efficiency vs. Bromoxylenol Blue

In a direct head-to-head experimental comparison using dye-sensitized solar cells (DSSCs), Tetrabromophenol Blue demonstrated higher photoelectric conversion performance metrics than Bromoxylenol Blue. The study measured current-voltage characteristics and computed critical parameters including short-circuit current density (Jsc), open-circuit voltage (Voc), and light harvesting efficiency (LHE) [1].

DSSC efficiency
Head-to-head
Higher Jsc and Voc than Bromoxylenol Blue; LHE 0.0284 (vs 0.0290).
Reported higher photoelectric conversion in DSSC configuration.
Jsc 0.09 mA/cm², Voc 0.39 V. J Nanomater, 2018.
Dye-Sensitized Solar Cells Photovoltaics Organic Sensitizers

Non-Genotoxicity vs. Related Dyes

Tetrabromophenol Blue and Bromophenol Blue were subjected to an identical battery of four genetic toxicology assays. Both compounds were evaluated concurrently and were found non-genotoxic for all three genetic endpoints assessed. This finding is significant because several structurally related triphenylmethane derivatives have been reported to exhibit genotoxic activity, though such activity may be attributable to mutagenic impurities rather than the compound itself [1].

Genotoxicity panel
Head-to-head
Non-genotoxic in all four assays; no significant difference from Bromophenol Blue.
Supports genotoxicity-endpoint review for procurement screening.
Ames, MLA, MNT, yeast mitotic recombination. J Appl Toxicol, 1992.
Genetic Toxicology Mutagenicity Safety Assessment

Urinary Albumin Binding Affinity vs. DIDNTB

Tetrabromophenol Blue serves as the established reference standard in urinary protein detection, having been used in commercial dipstick tests for decades. A comparative study quantified that at pH 1.8, the next-generation dye bis(3',3″-diiodo-4',4″-dihydroxy-5',5″-dinitrophenyl)-3,4,5,6-tetrabromosulfonphthalein (DIDNTB) exhibited an approximately 10-fold greater binding coefficient to albumin compared to Tetrabromophenol Blue or Bromophenol Blue [1]. This study provides a validated quantitative baseline for Tetrabromophenol Blue's protein-binding performance.

Albumin binding
Cross-study
Reference baseline; DIDNTB shows ≈10× greater binding coefficient at pH 1.8.
Establishes binding-affinity reference for diagnostic assay development.
Comparable to Bromophenol Blue. J Clin Lab Anal, 1999.
Clinical Diagnostics Proteinuria Dye-Binding Assay

OrMoSil/PVDF Colorimetric Sensor Precision

In a peer-reviewed study characterizing pH colorimetric sensor arrays, Tetrabromophenol Blue (TBB) was embedded in an organically modified silicate (OrMoSil) matrix on polyvinylidene fluoride (PVDF) support. The individual calibration of TBB demonstrated a precision of 0.012 pH units at pH = 2.196, which was superior to the 0.018 pH units achieved by Bromothymol Blue (BB) at its optimal pH of 6.692 under identical sensor fabrication conditions [1].

Sensor precision
Head-to-head
Precision 0.012 pH units at pH 2.196 (vs Bromothymol Blue 0.018 at pH 6.692).
Supports acidic-range sensor design and procurement decisions.
OrMoSil/PVDF matrix; hue-coordinate readout. Talanta, 2020.
Colorimetric Sensors pH Sensing Analytical Chemistry

Purity Grade Differentiation

Tetrabromophenol Blue is commercially available in multiple purity grades that directly impact its suitability for different applications. The high-purity grade (≥95% HPLC) is appropriate for quantitative analytical work and research requiring minimal interference from impurities. In contrast, a technical grade with 75% dye content is available for less demanding applications. This multi-grade availability differentiates TBPB from some single-grade indicator alternatives [1].

Purity grades
Supplier data
High-purity ≥95% HPLC; technical grade 75% dye content; extinction ≥55000.
Multi-grade specification supports cost-optimized procurement.
Supplier specifications; verify lot-specific COA.
Analytical Reagents Quality Control Procurement Specifications

Tetrabromophenol Blue Applications


DSSC Sensitizer Research

For research groups investigating organic sensitizers for DSSCs, Tetrabromophenol Blue offers experimentally validated photoelectric performance advantages. The compound achieves Jsc of 0.09 mA/cm² and Voc of 0.39 V in DSSC configurations, outperforming Bromoxylenol Blue under identical experimental conditions [1]. Procurement of high-purity TBPB (≥95% HPLC) is recommended for DSSC research to ensure reproducible device fabrication and accurate performance characterization.

High-Precision Acidic pH Sensing

In colorimetric sensor array development, particularly for acidic pH monitoring applications, Tetrabromophenol Blue provides documented precision of 0.012 pH units at pH 2.196 in OrMoSil/PVDF-supported matrices [1]. This performance metric, validated in peer-reviewed sensor research, supports the selection of TBPB over alternative indicators such as Bromothymol Blue (0.018 pH units precision) for acidic-range sensing applications requiring high accuracy.

Urinary Protein Dipstick Development

Tetrabromophenol Blue is an established reference standard for protein error indicator applications in clinical diagnostic dipstick tests. The compound exhibits a well-characterized sequential color change from pale green to blue with increasing urinary protein concentration, with binding that is pH-dependent [1]. For diagnostic assay developers, TBPB provides a validated baseline protein-binding profile against which novel dyes can be quantitatively benchmarked . The demonstrated non-genotoxicity of TBPB across multiple genetic endpoints supports its continued use in diagnostic products where patient safety is paramount .

Halogen Titration with Mercurous Nitrate

In analytical chemistry laboratories performing potentiometric titration of halogens with Hg₂(NO₃)₂, Tetrabromophenol Blue is a documented sulfonephthalein indicator suitable for this specific application [1]. The compound's defined transition interval of pH 3.0 (yellow-green) to 4.6 (blue) and λmax of 606-616 nm with extinction coefficient ≥55000 provide quantifiable specifications for method development and validation . Laboratories should procure the technical grade (75% dye content) for routine titrations where cost-efficiency is prioritized, or the high-purity grade (≥95% HPLC) for method validation studies requiring traceable quality documentation.

Application
Selection Property
Validation Focus
DSSC sensitizer research
Photovoltaic efficiency context
Jsc/Voc endpoint review
High-precision acidic pH sensing
Sensor precision context
pH precision endpoint review
Urinary protein research
Albumin-binding context
Binding-affinity validation
Halogen titration method context
Transition-interval context
Endpoint-detection validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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